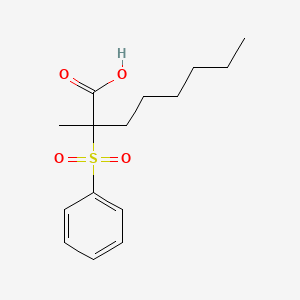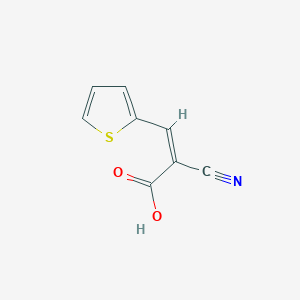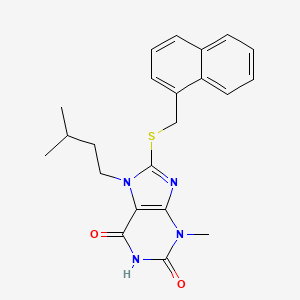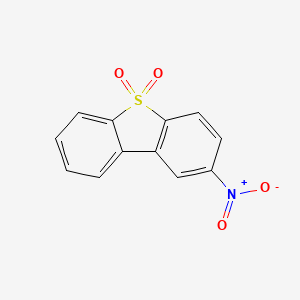
2-Benzenesulfonyl-2-methyl-octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzenesulfonyl-2-methyl-octanoic acid is an organic compound with the molecular formula C15H22O4S It is a derivative of benzenesulfonic acid, characterized by the presence of a benzenesulfonyl group attached to a methyl-octanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzenesulfonyl-2-methyl-octanoic acid typically involves the sulfonylation of a suitable precursor. One common method is the reaction of benzenesulfonyl chloride with 2-methyl-octanoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonylation process. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Benzenesulfonyl-2-methyl-octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinyl compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzenesulfonyl-2-methyl-octanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Benzenesulfonyl-2-methyl-octanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with a sulfonic acid group directly attached to a benzene ring.
2-Methyl-octanoic acid: The parent compound without the benzenesulfonyl group.
Sulfonyl chlorides: Compounds with a sulfonyl chloride group, used as intermediates in the synthesis of sulfonyl derivatives.
Uniqueness
2-Benzenesulfonyl-2-methyl-octanoic acid is unique due to the combination of the benzenesulfonyl group and the methyl-octanoic acid backbone. This structure imparts specific chemical properties, such as increased lipophilicity and the ability to participate in a wide range of chemical reactions. Its unique reactivity and potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
92730-78-4 |
|---|---|
Molecular Formula |
C15H22O4S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2-methyloctanoic acid |
InChI |
InChI=1S/C15H22O4S/c1-3-4-5-9-12-15(2,14(16)17)20(18,19)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3,(H,16,17) |
InChI Key |
BRRBOAFMITZWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}propanamide](/img/structure/B11972077.png)


![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972102.png)

![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11972111.png)


![3-amino-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972126.png)

![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972132.png)

![(2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11972150.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11972157.png)
